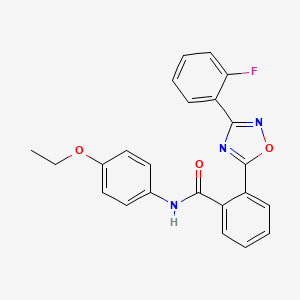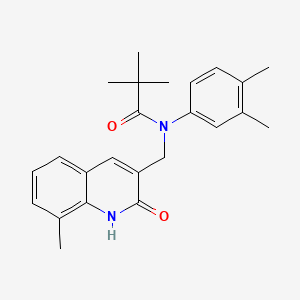
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide, also known as DM-PITP, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. DM-PITP is a pivaloyloxymethyl ester derivative of quinacrine, which is a well-known antimalarial drug. DM-PITP has been studied for its ability to inhibit phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis by phospholipase C (PLC) enzymes, making it a potential tool for investigating the role of PIP2 in various cellular processes.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide inhibits the hydrolysis of PIP2 by PLC enzymes, which play a critical role in cellular signaling pathways. PIP2 is a phospholipid that is present in the plasma membrane of cells and plays a key role in the regulation of ion channels, cytoskeletal dynamics, and other cellular processes. By inhibiting the hydrolysis of PIP2, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide can modulate these cellular processes and provide insights into their regulation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and TRPC channels. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine. These effects suggest that N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has several advantages for use in lab experiments, including its ability to selectively inhibit the hydrolysis of PIP2 by PLC enzymes. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal concentration and duration of exposure.
Orientations Futures
Future research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide could focus on its potential applications in cancer research, as PIP2 is known to be involved in the regulation of cell proliferation and survival. Other future directions could include the investigation of the effects of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide on other cellular processes and the development of more selective inhibitors of PIP2 hydrolysis. Additionally, further studies are needed to determine the optimal concentration and duration of exposure for N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide in various experimental systems.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide can be synthesized using a two-step process. The first step involves the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride to form the pivaloyloxymethyl ester of 2-hydroxy-8-methylquinoline. The second step involves the reaction of the pivaloyloxymethyl ester of 2-hydroxy-8-methylquinoline with 3,4-dimethylphenylamine to form N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been used in various scientific research applications, including the investigation of the role of PIP2 in cellular signaling pathways, the regulation of ion channels, and the modulation of neurotransmitter release. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has also been studied for its potential applications in cancer research, as PIP2 is known to be involved in the regulation of cell proliferation and survival.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-10-11-20(12-17(15)3)26(23(28)24(4,5)6)14-19-13-18-9-7-8-16(2)21(18)25-22(19)27/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCOZJUQJLSDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

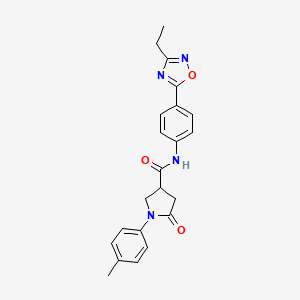

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)

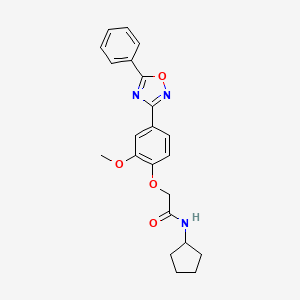
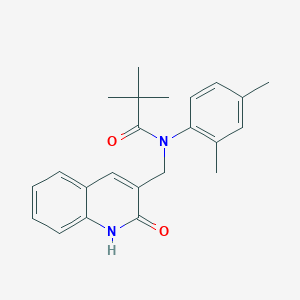
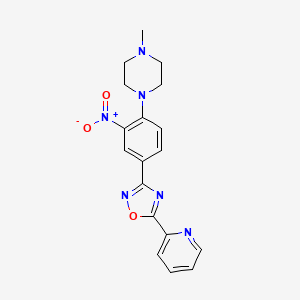

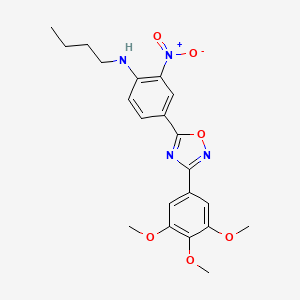

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)


